molecular formula C16H17Cl2N3O6S2 B2441159 2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide CAS No. 1241290-18-5

2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide

Cat. No. B2441159
CAS RN: 1241290-18-5
M. Wt: 482.35
InChI Key: IOLBYWVIGHNHQH-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Applications

    Sulfonamide derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These studies aim to explore the underlying molecular mechanisms involved in their potential anticancer effects, with some compounds showing significant reduction in cell proliferation and induction of pro-apoptotic genes (Cumaoğlu et al., 2015).

  • Enzyme Inhibitory Activities

    New pyridine derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against enzymes such as carbonic anhydrase and cholinesterase. These compounds have shown promising IC50 values, suggesting potential for further in-depth studies (Stellenboom & Baykan, 2019).

  • Herbicidal Activity

    Sulfonamide compounds have been studied for their herbicidal activity, with certain compounds demonstrating excellent efficacy at low application rates across a broad spectrum of vegetation. This suggests their potential utility in agricultural applications to control unwanted vegetation (Moran, 2003).

Synthesis and Chemical Properties

  • Synthesis Methods

    Research has focused on developing novel synthetic routes for sulfonamide derivatives, including those with potential pharmacological activities. These methods aim to improve the efficiency of synthesis and provide access to a broader range of sulfonamide compounds for further evaluation (Hayun et al., 2012).

  • Photophysical Evaluation

    The synthesis and evaluation of pyridine compounds, including modifications with morpholino groups, have been explored for their emissive properties in solution and solid states. This research aims to develop highly fluorescent materials for potential applications in sensing, imaging, and electronic devices (Hagimori et al., 2019).

properties

IUPAC Name

2,6-dichloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O6S2/c1-26-12-3-2-11(10-14(12)29(24,25)21-6-8-27-9-7-21)20-28(22,23)13-4-5-15(17)19-16(13)18/h2-5,10,20H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLBYWVIGHNHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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